molecular formula C10H9N3O2S B2745905 Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate CAS No. 1338651-63-0

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Cat. No.: B2745905
CAS No.: 1338651-63-0
M. Wt: 235.26
InChI Key: RXIMXPTYMBHEOI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a heterocyclic compound that features an isothiazole ring substituted with a pyridinyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl chloroformate in the presence of a base to form the isothiazole ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Restored amino derivatives.

    Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(pyridin-3-yl)isothiazole-5-carboxylate
  • Methyl 4-amino-3-(pyridin-4-yl)isothiazole-5-carboxylate
  • Methyl 4-amino-3-(quinolin-2-yl)isothiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMXPTYMBHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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